YM-244769 dihydrochloride

Neuroscience Ischemia-Reperfusion Injury Ion Channel Pharmacology

Researchers investigating isoform-specific NCX roles face confounding effects from non-selective inhibitors like KB-R7943. YM-244769 dihydrochloride (CAS 1780390-65-9) is a potent, selective, orally active NCX inhibitor that preferentially targets NCX3 (IC50=18 nM) with >200-fold selectivity for the Ca2+ entry (reverse) mode over Ca2+ exit. • NCX3 IC50=18 nM vs. NCX1=68 nM, NCX2=96 nM • Reverse-mode IC50=50 nM; minimal forward-mode inhibition at 10 µM • Orally bioavailable; dose-dependent natriuretic response at 0.1-1 mg/kg in mice • ≥98% purity; supplied as dihydrochloride salt. Ideal for neuroprotection, cancer migration, and renal function studies requiring isoform-specific pharmacological dissection.

Molecular Formula C26H24Cl2FN3O3
Molecular Weight 516.39
CAS No. 1780390-65-9; 837424-39-2
Cat. No. B2667115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-244769 dihydrochloride
CAS1780390-65-9; 837424-39-2
Molecular FormulaC26H24Cl2FN3O3
Molecular Weight516.39
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F.Cl.Cl
InChIInChI=1S/C26H22FN3O3.2ClH/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18;;/h1-14,16H,15,17,28H2,(H,30,31);2*1H
InChIKeyOCKIUNLKEPKCRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide dihydrochloride (YM-244769): A Preferential NCX3 Inhibitor for Ion Transport Research


N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride (CAS 1780390-65-9), commonly known as YM-244769, is a synthetic small-molecule inhibitor of the sodium-calcium exchanger (NCX) [1]. It belongs to the benzyloxyphenyl class of NCX inhibitors and is characterized as a potent, selective, and orally active modulator of NCX activity, with a specific preference for inhibiting the NCX3 isoform and the Ca2+ entry (reverse) mode of the exchanger . The compound is typically supplied as a dihydrochloride salt with a molecular weight of 516.39 g/mol and high purity (≥98%) .

Why Generic NCX Inhibitors Cannot Substitute for N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide dihydrochloride in Targeted Research


The sodium-calcium exchanger (NCX) family comprises three main isoforms (NCX1, NCX2, NCX3) with distinct tissue distributions and pathophysiological roles, making isoform-selective pharmacology essential for precise experimental outcomes [1]. Generic or pan-NCX inhibitors (e.g., bepridil, KB-R7943, CB-DMB) lack this selectivity, often producing confounding effects across multiple isoforms and modes of exchange (forward vs. reverse) [2]. YM-244769 addresses this gap by demonstrating preferential inhibition of NCX3 and the reverse mode (Ca2+ entry) of the exchanger, enabling researchers to dissect isoform-specific contributions in complex models of neuronal injury, cancer, and renal function without the ambiguity introduced by non-selective inhibitors [3].

Quantitative Evidence for YM-244769 dihydrochloride: Isoform and Mode Selectivity Data for Informed Procurement


Preferential NCX3 Isoform Selectivity: 3.8- to 5.3-Fold More Potent than NCX1/NCX2

YM-244769 demonstrates preferential inhibition of the NCX3 isoform compared to NCX1 and NCX2. In CCL39 cells stably transfected with each human NCX isoform, YM-244769 inhibited intracellular Na+-dependent 45Ca2+ uptake via NCX3 with an IC50 of 18 nM [1]. This inhibition was 3.8- to 5.3-fold greater than the inhibition of NCX1 (IC50 = 68 nM) and NCX2 (IC50 = 96 nM) [1]. In contrast, it did not significantly affect extracellular Na+-dependent 45Ca2+ efflux via any NCX isoform [1].

Neuroscience Ischemia-Reperfusion Injury Ion Channel Pharmacology

Mode-Selective Inhibition: Reverse Mode (Ca2+ Entry) Preferentially Inhibited Over Forward Mode

YM-244769 exhibits functional selectivity for the reverse mode (Ca2+ entry) of the Na+/Ca2+ exchanger over the forward mode (Ca2+ exit). In electrophysiological studies using guinea pig cardiac ventricular myocytes, YM-244769 suppressed the unidirectional outward NCX current (Ca2+ entry mode) with an IC50 of 50 nM (0.05 µM) [1]. Conversely, the unidirectional inward NCX current (Ca2+ exit mode) was significantly less sensitive; at a 10 µM concentration, YM-244769 achieved only approximately 50% inhibition of the Ca2+ exit mode [1]. This indicates a marked preference (>200-fold based on IC50 comparison) for inhibiting Ca2+ entry.

Cardiovascular Research Calcium Signaling Electrophysiology

Superior Neuroprotection in a Comparative Hypoxia/Reoxygenation Injury Model

The functional selectivity of YM-244769 translates to a differential protective effect in a cellular model of neuronal injury. In SH-SY5Y neuronal cells, YM-244769 at 0.3 or 1 µM provided significantly greater protection against hypoxia/reoxygenation-induced lactate dehydrogenase (LDH) release—a marker of cell damage—in cells where NCX1 expression was suppressed by antisense treatment (i.e., primarily expressing NCX3) compared to cells where NCX3 was suppressed (i.e., primarily expressing NCX1) [1]. Specifically, the reduction in LDH release was 61% in the NCX1-suppressed (NCX3-dominant) cells versus 35% in the NCX3-suppressed (NCX1-dominant) cells, demonstrating that the compound's protective efficacy is enhanced when NCX3 is the primary isoform present [1].

Neuroprotection Ischemia-Reperfusion Drug Discovery

Orally Bioavailable In Vivo Pharmacodynamics with Dose-Dependent Renal Effects

YM-244769 is orally active and demonstrates dose-dependent pharmacodynamic effects on renal function in vivo. In wild-type C57BL/6J mice, a single oral administration of YM-244769 at doses of 0.1, 0.3, and 1 mg/kg caused a dose-dependent increase in urine volume and urinary excretion of electrolytes (Na+, K+, Cl-) [1]. The maximum effect was an approximate 200% increase in urine volume at the 1 mg/kg dose [1]. Crucially, this natriuretic effect was absent in NCX2-knockout mice, confirming the in vivo target engagement and isoform-specific action of the compound, while also highlighting its utility in discriminating NCX2 versus NCX3 mediated effects in vivo [1].

In Vivo Pharmacology Renal Physiology Oral Bioavailability

Comparative Potency Against NCX1: YM-244769 vs. Other Benzyloxyphenyl Inhibitors

While YM-244769 is preferential for NCX3, its potency against NCX1 is also well-defined relative to other NCX inhibitors. A study evaluating the pharmacological properties of YM-244769 noted that its potency as an NCX1 inhibitor is higher than that of the widely used benzyloxyphenyl derivatives KB-R7943 and SN-6, and is similar to that of SEA0400 [1]. This places YM-244769 in a distinct class of high-potency NCX inhibitors, even beyond its unique isoform selectivity profile.

Cardiovascular Pharmacology Inhibitor Profiling Drug Discovery

Primary Research Applications of N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide dihydrochloride Based on Quantitative Evidence


NCX3 Isoform-Specific Neuroprotection Studies in Ischemia/Reperfusion Models

Researchers investigating the role of NCX3 in neuronal survival following hypoxic/ischemic insults should select YM-244769 for its unique ability to preferentially inhibit NCX3 (IC50=18 nM) over NCX1 (IC50=68 nM) and NCX2 (IC50=96 nM) [1]. The compound's proven efficacy in reducing hypoxia/reoxygenation-induced cell damage in SH-SY5Y cells, particularly in NCX3-dominant backgrounds (61% protection vs. 35% in NCX1-dominant), makes it the optimal tool for dissecting NCX3's specific contribution to neuroprotection [1].

Investigating Reverse-Mode NCX (Ca2+ Entry) in Cardiovascular Pathophysiology

Studies focused on the pathological role of Ca2+ overload via reverse-mode NCX activity, a key event in cardiac ischemia/reperfusion injury, require a mode-selective inhibitor. YM-244769's marked preference for inhibiting the Ca2+ entry mode (IC50=50 nM) over the Ca2+ exit mode (only ~50% inhibition at 10 µM) [1] makes it the most appropriate chemical probe for this specific mechanism, providing a >200-fold selectivity window that non-selective inhibitors like KB-R7943 or CB-DMB cannot offer [2].

Oral Dosing Studies for In Vivo Target Validation of NCX Isoforms in Renal Function

For preclinical in vivo studies, particularly those requiring oral administration, YM-244769 is a suitable candidate due to its established oral bioavailability. The compound elicits a robust, dose-dependent natriuretic and diuretic response in mice at doses as low as 0.1 mg/kg, with a maximum ~200% increase in urine volume at 1 mg/kg [1]. Furthermore, its use in knockout mouse models allows for definitive confirmation of target engagement and isoform-specific effects in a living system [1].

Cancer Cell Migration and Proliferation Assays Involving NCX3

Emerging research has implicated NCX3 in the regulation of cancer cell behavior. YM-244769, as a selective NCX3 blocker, has been employed to investigate its role in suppressing cell migration across multiple cancer cell lines, including DLD1, HeLa, MDA-MB-231, and JIMT1 [1]. Its use in these studies provides a chemical tool to validate NCX3 as a potential therapeutic target and to explore the underlying calcium signaling mechanisms in oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM-244769 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.